molecular formula C17H17NO4 B11053452 N-(5-acetyl-2-methoxyphenyl)-3-methoxybenzamide

N-(5-acetyl-2-methoxyphenyl)-3-methoxybenzamide

Cat. No.: B11053452
M. Wt: 299.32 g/mol
InChI Key: LOKYYXHAYYHGOE-UHFFFAOYSA-N
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Description

N-(5-acetyl-2-methoxyphenyl)-3-methoxybenzamide: is an organic compound that features both acetyl and methoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-2-methoxyphenyl)-3-methoxybenzamide typically involves the acylation of 3-methoxybenzoic acid with 5-acetyl-2-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups in N-(5-acetyl-2-methoxyphenyl)-3-methoxybenzamide can undergo oxidation to form corresponding phenolic compounds.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(5-acetyl-2-methoxyphenyl)-3-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.

Biology and Medicine: This compound may be explored for its potential biological activities, including anti-inflammatory and analgesic properties. It can serve as a lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of N-(5-acetyl-2-methoxyphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The acetyl and methoxy groups can participate in hydrogen bonding and electronic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

    N-(2-methoxyphenyl)acetamide: Similar structure but lacks the additional methoxy group on the benzamide ring.

    N-(2-acetyl-5-methoxyphenyl)acetamide: Similar structure but with different positioning of the acetyl and methoxy groups.

Uniqueness: N-(5-acetyl-2-methoxyphenyl)-3-methoxybenzamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of both acetyl and methoxy groups on different aromatic rings provides a distinct chemical profile compared to similar compounds.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

N-(5-acetyl-2-methoxyphenyl)-3-methoxybenzamide

InChI

InChI=1S/C17H17NO4/c1-11(19)12-7-8-16(22-3)15(10-12)18-17(20)13-5-4-6-14(9-13)21-2/h4-10H,1-3H3,(H,18,20)

InChI Key

LOKYYXHAYYHGOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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